molecular formula C14H15BrClN3O2 B12996204 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12996204
M. Wt: 372.64 g/mol
InChI Key: DSPMOWZLRLXOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, with three key substituents:

  • 5-Bromo: Enhances electrophilicity and participates in cross-coupling reactions.
  • 2-Chloro: Modulates electronic properties and steric interactions.
  • 7-(1,4-Dioxaspiro[4.5]decan-8-yl): A spirocyclic ketal group that improves solubility and metabolic stability while introducing conformational rigidity .

Its molecular complexity makes it a candidate for drug discovery, particularly in kinase inhibition or nucleotide analog therapies.

Properties

Molecular Formula

C14H15BrClN3O2

Molecular Weight

372.64 g/mol

IUPAC Name

5-bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H15BrClN3O2/c15-11-8-19(12-10(11)7-17-13(16)18-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2

InChI Key

DSPMOWZLRLXOOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3C=C(C4=CN=C(N=C43)Cl)Br)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then subjected to halogenation reactions to introduce the bromo and chloro substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Compound A : 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-58-1)
  • Similarity : 0.63 .
  • Key Differences : Lacks the 7-(1,4-dioxaspiro[4.5]decan-8-yl) group.
  • Impact : Reduced solubility and metabolic stability due to the absence of the spirocyclic group. Simpler synthesis but lower bioavailability.
Compound B : 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1266343-30-9)
  • Similarity : 0.85 .
  • Key Differences : Methyl group at position 7 instead of spirocyclic; chloro at position 4 instead of 2.
  • Impact : Smaller substituent reduces steric hindrance but may decrease target affinity. The 4-chloro position alters electronic distribution, affecting reactivity in Suzuki couplings .
Compound C : 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-17-4)
  • Similarity : 0.86 .
  • Key Differences : Phenylsulfonyl group at position 7.

Halogen Position and Reactivity

Compound D : 4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)
  • Similarity : 0.58 .
  • Key Differences : Lacks the fused pyrrole ring and spirocyclic group.
Compound E : 7-Bromo-6-chloro-9-methyl-7-deazapurine
  • Key Differences : Isosteric deazapurine core with bromo and chloro at adjacent positions.
  • Impact : Altered hydrogen-bonding capacity, affecting interactions with enzymes like purine nucleoside phosphorylase .

Spirocyclic and Bulky Substituents

Compound F : 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Key Differences : Triisopropylsilyl group at position 7.
  • Impact : Extreme steric bulk limits synthetic utility but may serve as a protecting group in multi-step syntheses .
Compound G : 8-Azaspiro[4.5]decan-1-one Derivatives
  • Key Differences: Similar spirocyclic motifs but in non-pyrrolopyrimidine scaffolds.
  • Impact : Highlights the spirocyclic group’s role in improving pharmacokinetics, as seen in protease inhibitors .

Biological Activity

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is C14H15BrClN3O2C_{14}H_{15}BrClN_3O_2 with a molecular weight of approximately 372.64g/mol372.64\,g/mol. The compound features a pyrrolo-pyrimidine core with halogen substituents and a spirocyclic moiety that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₅BrClN₃O₂
Molecular Weight372.64 g/mol
IUPAC Name5-bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolo[2,3-d]pyrimidine
InChIInChI=1S/C14H15BrClN3O2/c15-11-8-19(12-10(11)7-17-13(16)18-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents (bromo and chloro groups) enhance the compound's reactivity and binding affinity to various enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction.
  • DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.

Biological Activity Studies

Research has indicated various biological activities associated with 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine:

Anticancer Activity

A study demonstrated that compounds containing the pyrrolo-pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through the modulation of apoptotic pathways.

Antimicrobial Properties

Research has shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that derivatives similar to 5-Bromo-2-chloro compounds showed IC50 values in the micromolar range against breast cancer cell lines, indicating strong antitumor potential.
    • IC50 Values :
      • MCF7 (Breast Cancer): 12 µM
      • HeLa (Cervical Cancer): 15 µM
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.